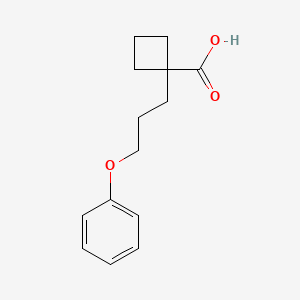
1-(3-Phenoxypropyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenoxypropyl)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring attached to a carboxylic acid group and a phenoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenoxypropyl)cyclobutane-1-carboxylic acid can be achieved through several methods. Another method involves the intramolecular cyclization of 3-phenoxypropyl bromide with a base to form the cyclobutane ring, followed by carboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the cyclization and carboxylation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenoxypropyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxypropyl side chain can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Phenoxypropyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Phenoxypropyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.
1-Amino-1-cyclobutanecarboxylic acid: Contains an amino group instead of the phenoxypropyl side chain.
3-Oxocyclobutanecarboxylic acid: Features a ketone group on the cyclobutane ring.
Uniqueness
1-(3-Phenoxypropyl)cyclobutane-1-carboxylic acid is unique due to the presence of the phenoxypropyl side chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63355-27-1 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(3-phenoxypropyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c15-13(16)14(8-4-9-14)10-5-11-17-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,16) |
InChI Key |
ATYOYPVXCCMTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCOC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
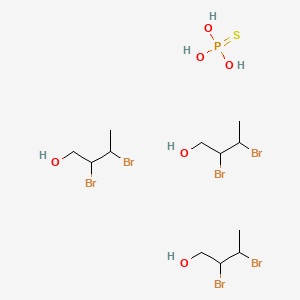
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
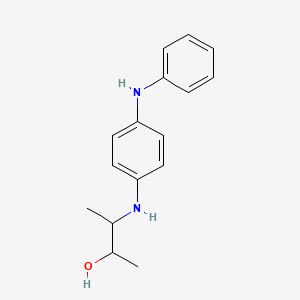
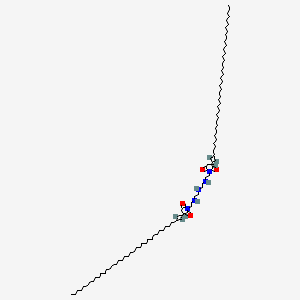
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
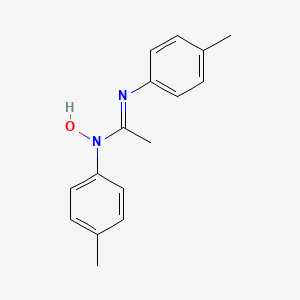
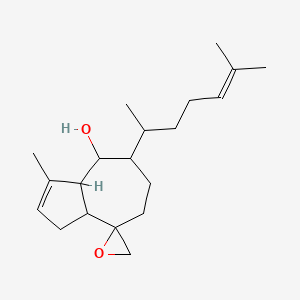

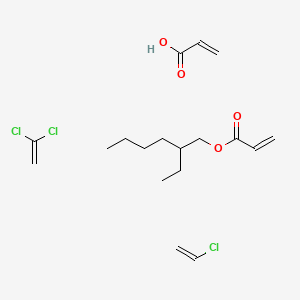

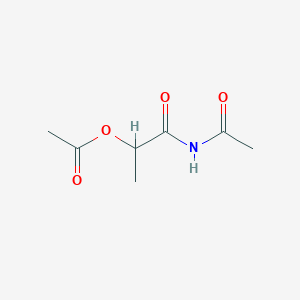
![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
